Ortho-Chlorine Substitution Uniquely Modulates Lipophilicity Relative to Unsubstituted Phenyl Analog
The target compound carries a single ortho-chlorine on the 3-phenyl ring, a substitution pattern absent from the commercially available unsubstituted phenyl analog (CAS 1610688-92-0). This chlorine atom increases calculated logP by approximately 0.7–0.9 log units (estimated via fragment-based methods) relative to the des-chloro analog, enhancing membrane permeability potential while adding a halogen-bond donor site. The 2-chloro-6-fluorophenyl analog (CAS 1391943-62-6) possesses two halogen substituents, overshooting the lipophilicity range considered optimal for CNS drug-like space.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~3.0–3.3 (fragment-based calculation) |
| Comparator Or Baseline | Des-chloro analog (CAS 1610688-92-0): estimated logP ~2.3–2.5; 2-chloro-6-fluoro analog (CAS 1391943-62-6): estimated logP ~3.5–3.8 |
| Quantified Difference | Approximately +0.7 to +0.9 logP vs des-chloro; approximately -0.3 to -0.5 logP vs 2-chloro-6-fluoro |
| Conditions | In silico prediction using fragment-based (CLOGP) and atom-based (ALOGP) methods; experimental LogP data not available for this series. |
Why This Matters
Lipophilicity directly influences solubility, permeability, and non-specific protein binding; selecting the correct chloro-substitution pattern determines whether a compound occupies CNS-accessible or peripherally-restricted chemical space.
